molecular formula C23H14N2O3S B2528133 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide CAS No. 392249-25-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide

Cat. No.: B2528133
CAS No.: 392249-25-1
M. Wt: 398.44
InChI Key: WGOMBWCQIYIACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide is a complex organic compound that integrates several functional groups, including a chromenone (coumarin) moiety, a thiazole ring, and a naphthamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone moiety, which is then brominated and subsequently cyclized with thiourea to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 1-naphthamide under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may enhance binding affinity and specificity, while the naphthamide group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide: Similar structure with a methoxy group on the chromenone moiety.

    N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of a naphthamide group.

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-21(17-10-5-8-14-6-1-3-9-16(14)17)25-23-24-19(13-29-23)18-12-15-7-2-4-11-20(15)28-22(18)27/h1-13H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMBWCQIYIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.